molecular formula C22H23Cl2NO2 B8468500 3,6-Bis(4-chlorobutyryl)-N-ethylcarbazole CAS No. 53428-17-4

3,6-Bis(4-chlorobutyryl)-N-ethylcarbazole

Cat. No.: B8468500
CAS No.: 53428-17-4
M. Wt: 404.3 g/mol
InChI Key: MJGHXVMMICTRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(4-chlorobutyryl)-N-ethylcarbazole is a useful research compound. Its molecular formula is C22H23Cl2NO2 and its molecular weight is 404.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

53428-17-4

Molecular Formula

C22H23Cl2NO2

Molecular Weight

404.3 g/mol

IUPAC Name

4-chloro-1-[6-(4-chlorobutanoyl)-9-ethylcarbazol-3-yl]butan-1-one

InChI

InChI=1S/C22H23Cl2NO2/c1-2-25-19-9-7-15(21(26)5-3-11-23)13-17(19)18-14-16(8-10-20(18)25)22(27)6-4-12-24/h7-10,13-14H,2-6,11-12H2,1H3

InChI Key

MJGHXVMMICTRQR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)CCCCl)C3=C1C=CC(=C3)C(=O)CCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 78.0g (0.4 mole) of N-ethylcarbazole and 141 g (1.0 mole) of 4-chlorobutyrylchloride in 1 l of methylene chloride, previously cooled to 0°C, 127.0 g (0.95 mole) of aluminum chloride was added portionwise. The mixture was stirred at room temperature for 16 hours, and the resulting complex was decomposed with concentrated HCl/ice. The organic layer was separated, washed with water, dried over magnesium sulfate and treated with pentane to precipitate the desired product which was recrystallized from acetone and then acetone-methanol. M.P. 106°-108°C, λmaxEtOH 259, E1cm1% 1030.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step Two
[Compound]
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.